N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide
Description
This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a sulfanylidene (C=S) group at position 5 of the triazole ring and a 2-methoxyphenyl substituent at position 2. The combination of the triazole core, sulfonyl group, and aromatic substituents suggests applications in antimicrobial, anticancer, or anti-inflammatory therapies .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-31-19-8-4-3-7-18(19)27-20(24-25-22(27)32)15-23-21(28)16-9-11-17(12-10-16)33(29,30)26-13-5-2-6-14-26/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,23,28)(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFNQGBUJSYCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the methoxyphenyl group, and the attachment of the piperidine sulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: The target compound’s hybrid structure (triazole + sulfonyl) may synergize mechanisms seen in fluoroquinolones (DNA gyrase inhibition) and sulfonamides (dihydropteroate synthase inhibition) .
- Kinase Inhibition : Molecular docking predicts strong binding to EGFR kinase (ΔG = -9.2 kcal/mol), outperforming analogues with smaller substituents (e.g., ΔG = -7.5 kcal/mol for 4-methylbenzamide) due to the methoxyphenyl group’s π-π interactions .
Q & A
Q. What are the recommended synthetic routes for N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., HCl/ethanol) .
- Step 2 : Introduction of the sulfonyl-piperidine group via coupling reactions using sulfonyl chlorides in dichloromethane (DCM) with catalytic triethylamine .
- Step 3 : Functionalization of the triazole ring with the 2-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Key Validation : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the compound characterized structurally, and what techniques are critical for validation?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure, particularly the sulfanylidene group conformation and piperidine-sulfonyl geometry. Use SHELXL for refinement .
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm, ¹³C NMR for carbonyl signals at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–600) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2, EGFR) using fluorometric or colorimetric assays (IC₅₀ determination) .
- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonyl-piperidine coupling step?
- Methodological Answer :
- Reagent Selection : Use freshly distilled piperidine-1-sulfonyl chloride to minimize hydrolysis side reactions .
- Solvent Optimization : Replace DCM with THF for better solubility of intermediates; add molecular sieves to scavenge moisture .
- Temperature Control : Conduct reactions at 0–5°C to suppress sulfonamide over-formation .
- DoE Approaches : Apply factorial design to optimize molar ratios (e.g., 1.2:1 sulfonyl chloride:triazole intermediate) .
Q. How to resolve contradictions in crystallographic vs. computational structural data?
- Methodological Answer :
- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles (e.g., S=C bond in sulfanylidene: 1.65 Å vs. 1.68 Å in X-ray) .
- Tautomer Analysis : Assess thione-thiol tautomerism via variable-temperature NMR (e.g., DMSO-d₆, 25–100°C) .
- Dynamic XRD : Perform temperature-dependent crystallography to detect conformational flexibility .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate LogP (~3.5), solubility (LogS ~ -4.2), and CYP450 inhibition .
- MD Simulations : Simulate blood-brain barrier penetration (e.g., GROMACS, 100 ns runs) using POPC lipid bilayers .
- Metabolite Identification : Employ GLORYx or similar tools to predict Phase I/II metabolites (e.g., sulfoxide formation) .
Q. How to design SAR studies focusing on the triazole and sulfonyl-piperidine moieties?
- Methodological Answer :
- Analog Synthesis : Replace the 2-methoxyphenyl group with halogenated or nitro derivatives to assess electronic effects .
- Piperidine Substitution : Test N-methylpiperidine or morpholine analogs to evaluate steric vs. electronic impacts on target binding .
- Bioisosteres : Substitute the sulfanylidene group with carbonyl or imino groups to probe hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
